Di-tert-amyl peroxide

Free-radical polymerization Radical reactivity Hydrogen abstraction

Di-tert-amyl peroxide (DTAP) outperforms di-tert-butyl peroxide (DTBP) as a high-temperature radical initiator. Its tert-amyloxyl radicals exhibit 5.5× lower hydrogen-abstraction reactivity, reducing chain branching and gel formation. This improves LDPE optical clarity, minimizes reactor fouling, and lowers peroxide consumption. In acrylic resins, DTAP yields lower molecular weight, narrower polydispersity, and higher solids content. Ideal for high-pressure polymerization with 1-hr half-life at 128°C and SADT 80°C. Choose DTAP for superior resin architecture and cost savings.

Molecular Formula C10H22O2
Molecular Weight 174.28 g/mol
CAS No. 10508-09-5
Cat. No. B087997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-amyl peroxide
CAS10508-09-5
Molecular FormulaC10H22O2
Molecular Weight174.28 g/mol
Structural Identifiers
SMILESCCC(C)(C)OOC(C)(C)CC
InChIInChI=1S/C10H22O2/c1-7-9(3,4)11-12-10(5,6)8-2/h7-8H2,1-6H3
InChIKeyJJRDRFZYKKFYMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-tert-amyl Peroxide (CAS 10508-09-5): Technical Baseline and Procurement Context for Polymer Initiators


Di-tert-amyl peroxide (DTAP, CAS 10508-09-5) is a dialkyl organic peroxide that functions as a thermal free-radical initiator, primarily in high-pressure ethylene polymerization and acrylic resin synthesis . As a liquid peroxide with a molecular weight of 174.28 g/mol, it decomposes homolytically upon heating to generate tert-amyloxyl radicals . DTAP is commercially available under trade names including Luperox® DTA and PEROXAN DA, with typical technical purity specifications of 93–95% minimum [1] [2]. Its primary industrial utility lies in initiating the polymerization of monomers such as ethylene, styrene, acrylates, and methacrylates in bulk, solution, and suspension processes .

Why Di-tert-amyl Peroxide Cannot Be Substituted by Other Dialkyl Peroxides Without Process Revalidation


Dialkyl peroxides are not interchangeable initiators; differences in thermal decomposition kinetics, radical energetics, and hydrogen-abstraction reactivity produce distinct polymerization outcomes that directly affect resin molecular architecture, reactor fouling rates, and final product properties. Substituting di-tert-amyl peroxide with its closest structural analog, di-tert-butyl peroxide (DTBP), alters the radical species generated—from tert-amyloxyl to tert-butoxyl—leading to quantifiable differences in radical reactivity and polymer quality [1]. Similarly, other in-class initiators such as dicumyl peroxide exhibit different half-life temperature profiles, which shift the optimal operating temperature window and can compromise process efficiency or product consistency. The following evidence quantifies these critical performance gaps.

Quantitative Differentiation of Di-tert-amyl Peroxide Versus Di-tert-butyl Peroxide and In-Class Alternatives


5.5× Lower Hydrogen Abstraction Reactivity of tert-Amyloxyl Radicals Versus tert-Butoxyl Radicals

In a direct head-to-head competition study using electron spin resonance (ESR) spin-trapping, radicals derived from di-tert-butyl peroxide were found to be approximately 5.5 times more reactive toward hydrogen atom abstraction from toluene than radicals derived from di-tert-amyl peroxide at 382 K [1]. This lower reactivity of tert-amyloxyl radicals reduces undesired chain-transfer reactions during polymerization, preserving molecular weight control and minimizing polymer branching [1].

Free-radical polymerization Radical reactivity Hydrogen abstraction

Lower-Energy Ethyl Radical Generation Versus Higher-Energy Methyl Radicals from tert-Butyl Peroxides

According to Arkema's technical guidance for LDPE/EVA polymerization, tert-amyl peroxides (including di-tert-amyl peroxide) generate ethyl free radicals upon decomposition, which are less energetic and therefore more selective toward olefinic monomer initiation than the methyl radicals produced by tert-butyl peroxides . This class-level distinction translates to reduced reactor fouling and improved optical properties of LDPE resins by decreasing chain cross-linking and gel formation caused by hydrogen abstraction and subsequent chain coupling . Additionally, this selectivity enables a lower specific consumption of organic peroxide compared to tert-butyl homologs .

Polymerization selectivity LDPE manufacturing Reactor fouling

Lower Self-Accelerating Decomposition Temperature (SADT) of 80°C Compared to Di-tert-butyl Peroxide

The self-accelerating decomposition temperature (SADT) is a critical safety parameter for organic peroxides, defining the minimum temperature at which self-accelerating decomposition can occur in the packaging. Di-tert-amyl peroxide has an SADT of 80°C [1] [2]. For comparison, di-tert-butyl peroxide (DTBP) has an SADT of approximately 80.9°C based on QSPR modeling [3], indicating that DTAP is marginally more thermally sensitive and requires slightly more stringent temperature control during storage and transport. This SADT value informs hazardous material classification, storage requirements (recommended ≤30°C), and safe handling protocols for procurement and logistics planning [2].

Thermal safety Storage stability Transport classification

One-Hour Half-Life Temperature of 128°C Defines High-Temperature Process Suitability

The thermal decomposition half-life profile dictates the temperature range over which an initiator can effectively generate radicals at a controlled rate. Di-tert-amyl peroxide exhibits a 1-hour half-life temperature of 128°C, with corresponding values of 150°C for 0.1 hour and 108°C for 10 hours [1] [2]. This high 1-hour half-life temperature places DTAP among initiators suitable for high-temperature polymerization processes (e.g., LDPE synthesis at temperatures exceeding 280°C), with an upper operating temperature cited as >280°C for Luperox® DTA . The activation energy for DTAP decomposition is 148.35 kJ/mol [1]. This kinetic profile enables its use as a high-temperature initiator in combination with lower-temperature peroxides to achieve a controlled radical flux across a broad temperature range in both tubular and autoclave LDPE reactors .

Thermal decomposition kinetics Polymerization process design Initiator selection

Validated Application Scenarios for Di-tert-amyl Peroxide Based on Quantitative Differentiation Evidence


High-Pressure Low-Density Polyethylene (LDPE) Production in Tubular and Autoclave Reactors

Di-tert-amyl peroxide is employed as a high-temperature initiator in LDPE manufacturing, where its 1-hour half-life temperature of 128°C and upper operating temperature exceeding 280°C enable sustained radical generation under high-pressure, high-temperature conditions . The generation of lower-energy ethyl radicals reduces hydrogen abstraction from the polymer backbone, minimizing chain branching and gel formation, which directly improves LDPE optical clarity and reduces reactor fouling compared to tert-butyl peroxide initiators . This selectivity also lowers specific peroxide consumption, offering cost savings in continuous production .

Synthesis of High-Solids Acrylic Coating Resins with Controlled Polydispersity

In acrylic resin polymerization, di-tert-amyl peroxide generates lower-energy radicals than tert-butyl peroxides or azo-initiators, presenting less risk of unwanted hydrogen abstraction . This results in coating resins with lower molecular weight, narrower polydispersity, and higher solids content—properties that are essential for high-performance industrial coatings . The reduced radical reactivity, quantified as 5.5× lower hydrogen-abstraction reactivity versus di-tert-butyl peroxide-derived radicals, directly supports improved molecular architecture control .

Reduction of Residual Monomer Content in Polymer Finishing Processes

A patented process (US 6673892) describes the use of di-tert-amyl peroxide for reducing residual free radical polymerizable monomer content in polymers by contacting the polymer in molten form with the peroxide . The high-temperature decomposition profile of DTAP (SADT 80°C, 1-hour half-life 128°C) makes it suitable for melt-phase polymer finishing, where residual monomer removal is critical for meeting regulatory and quality specifications for food-contact and medical-grade polymers .

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